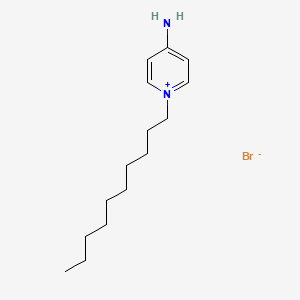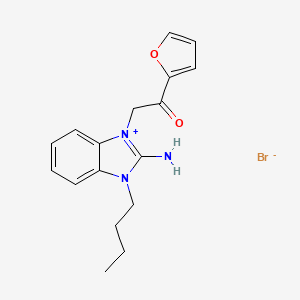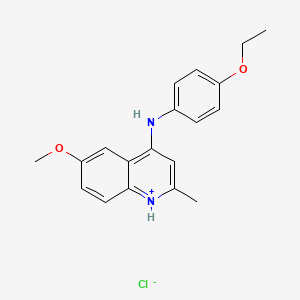
8-Bromo-4-chloro-6-(trifluoromethyl)quinoline
Vue d'ensemble
Description
8-Bromo-4-chloro-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrClF3N . It has a molecular weight of 310.5 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline is 1S/C10H4BrClF3N/c11-7-4-5(10(13,14)15)3-6-8(12)1-2-16-9(6)7/h1-4H . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Antimicrobial and Antimalarial Agents
Research has shown that derivatives of quinoline, specifically those synthesized from intermediates like 6-bromo-2-chloro-quinolin-3-yl methanol, have significant antimicrobial and antimalarial activities. These compounds were evaluated for their effectiveness against various microorganisms and P. falciparum, demonstrating their potential in treating infectious diseases (Parthasaradhi et al., 2015).
Steric Pressure and Reactivity
The trifluoromethyl group in quinoline derivatives plays a crucial role in the reactivity of these molecules. Studies on compounds like 2-bromo-4-(trifluoromethyl)quinoline have provided insights into the steric pressure exerted by the trifluoromethyl group, affecting how these compounds interact with other chemicals. This has implications for designing more effective synthetic routes in organic chemistry (Schlosser et al., 2006).
Coordination Chemistry and Material Science
The synthesis of ambiphilic molecules, such as 8-(dimesitylboryl)quinoline, demonstrates the application of quinoline derivatives in coordination chemistry and material science. These compounds can form coordination complexes with metals like Cu(I), Ag(I), and Pd(II), which are of interest for developing new materials and catalysis processes (Son et al., 2010).
Photoluminescent Materials
Quinoline derivatives have also been explored for their photoluminescent properties. The synthesis of pincer palladacycles from quinoline compounds, such as 2-pyridinyl-8-quinolinyl-acetylene, has revealed potential applications in the development of photoluminescent materials for electronic and photonic technologies (Consorti et al., 2004).
Safety And Hazards
The compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
8-bromo-4-chloro-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-5(10(13,14)15)3-6-8(12)1-2-16-9(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUMASXXSSFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253171 | |
| Record name | 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
CAS RN |
1065093-23-3 | |
| Record name | 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065093-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,5-dimethyl-3-oxido-2-(pyridin-3-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1649787.png)
![[4-Chloro-3-(trifluoromethyl)phenyl]{2-[(2-ethylphenyl)amino]ethyl}(methylsulf onyl)amine](/img/structure/B1649789.png)
![N-(benzimidazol-2-ylethyl)-2-[6-(4-methylphenyl)(7-hydro-1,2,4-triazolo[4,5-c] quinazolin-8-ylthio)]acetamide](/img/structure/B1649790.png)
![Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy-](/img/structure/B1649791.png)

![N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B1649794.png)
![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-1,3-thiazol-3-ium-4-yl]phenyl]pyrrolidine-2,5-dione;bromide](/img/structure/B1649795.png)



![(4aS,9bR)-2,8-dimethyl-5-(4-nitrophenyl)sulfonyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indol-2-ium;chloride](/img/structure/B1649804.png)
![1-[(2,4-Dichlorophenyl)methyl]pyridin-1-ium-4-amine;chloride](/img/structure/B1649805.png)
![[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl-cyclopentylazanium;chloride](/img/structure/B1649807.png)
